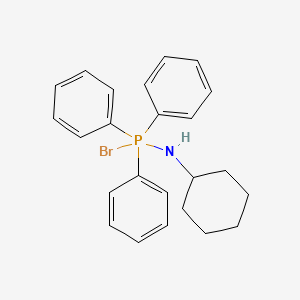
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine is a compound that features a bromine atom bonded to a triphenylphosphoranyl group, which is further attached to a cyclohexanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine typically involves the reaction of triphenylphosphine with bromine to form triphenylphosphine dibromide. This intermediate is then reacted with cyclohexanamine under controlled conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Addition Reactions: The compound can react with electrophiles, adding to the phosphorus center.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides and amines, as well as oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxy derivatives, while oxidation reactions can produce phosphine oxides.
Aplicaciones Científicas De Investigación
N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine exerts its effects involves the interaction of the phosphorus center with various molecular targets. The bromine atom can act as a leaving group, facilitating the formation of new bonds at the phosphorus center. This can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine include:
Triphenylphosphine: A common reagent in organic synthesis.
Triphenylphosphine oxide: A product of oxidation reactions involving triphenylphosphine.
Dibromo(triphenyl)phosphorane: Another brominated phosphorus compound used in bromination reactions.
Uniqueness
This compound is unique due to the presence of both a cyclohexanamine moiety and a bromine atom bonded to the phosphorus center
Propiedades
Número CAS |
33946-64-4 |
|---|---|
Fórmula molecular |
C24H27BrNP |
Peso molecular |
440.4 g/mol |
Nombre IUPAC |
N-[bromo(triphenyl)-λ5-phosphanyl]cyclohexanamine |
InChI |
InChI=1S/C24H27BrNP/c25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-21-13-5-1-6-14-21/h2-4,7-12,15-21,26H,1,5-6,13-14H2 |
Clave InChI |
VLGBIMPBRMZZBA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
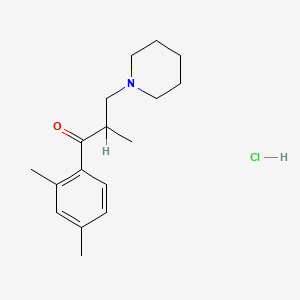


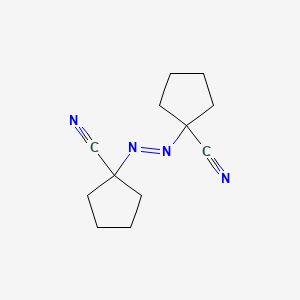
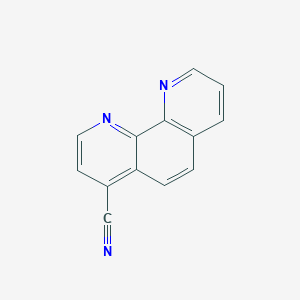
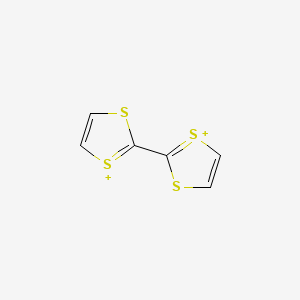
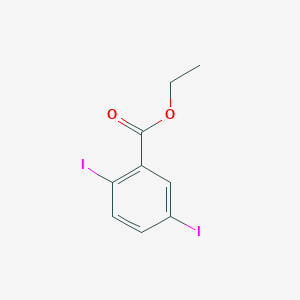
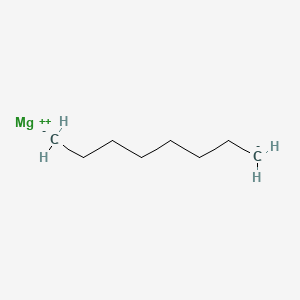
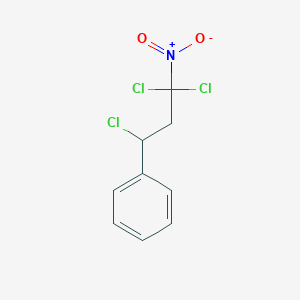
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
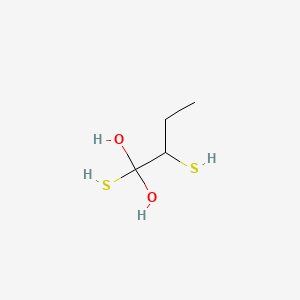
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
